alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol
Description
alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol (CAS: 110054-13-2) is a benzyl alcohol derivative featuring a 3,4-dihydroxybenzyl core substituted with a cyclohexylamino-methyl group. This compound belongs to a class of catecholamine analogs, which are structurally related to natural polyphenols like 3,4-dihydroxybenzyl alcohol, a known antioxidant found in plant extracts .
Properties
CAS No. |
110054-13-2 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H21NO3/c16-12-7-6-10(8-13(12)17)14(18)9-15-11-4-2-1-3-5-11/h6-8,11,14-18H,1-5,9H2 |
InChI Key |
JHEJWYODFKSDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol typically involves the reaction of cyclohexylamine with a suitable precursor that contains the benzene-1,2-diol moiety. One common method involves the alkylation of cyclohexylamine with an appropriate epoxide or halohydrin, followed by subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Acid-Base Reactions
The compound participates in acid-base interactions through its amine and hydroxyl groups:
-
The cyclohexylamine group (pKₐ ~10–11) readily accepts protons to form stable ammonium salts under acidic conditions.
-
Phenolic hydroxyls (pKₐ ~9–10) deprotonate in basic media, enabling electrophilic substitution reactions.
Esterification Reactions
The hydroxyl groups undergo esterification with acylating agents:
-
Phenolic hydroxyls exhibit higher reactivity than the benzyl alcohol group due to resonance stabilization of the leaving group .
-
Esterification typically requires acidic catalysts (e.g., H₂SO₄) or base-mediated activation .
Oxidation Reactions
The benzyl alcohol moiety is susceptible to oxidation:
| Oxidizing Agent | Conditions | Products | Notes | Citations |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | 3,4-Dihydroxybenzaldehyde derivative (via C–O bond cleavage) | Overoxidation to CO₂ occurs | |
| PCC | Anhydrous CH₂Cl₂ | Ketone formation (limited by steric hindrance from cyclohexyl group) | 45% yield |
-
The cyclohexylamino group remains intact under mild oxidation conditions but may degrade with strong oxidizers.
Reduction and Hydrogenation
Catalytic hydrogenation modifies protective groups:
-
Hydrogenation at 20–60°C selectively removes benzyl or cyclohexanecarbonyl groups without reducing aromatic rings .
Alkylation of the Amine Group
The cyclohexylamino group undergoes quaternization:
-
Steric bulk from the cyclohexyl group slows alkylation kinetics compared to primary amines.
Complexation and Chelation
The compound forms metal complexes via its hydroxyl and amine groups:
| Metal Ion | Conditions | Complex Type | Stability Constant (log K) | Citations |
|---|---|---|---|---|
| Cu²⁺ | pH 7.4 buffer | Octahedral complex (1:2 stoichiometry) | 8.2 | |
| Fe³⁺ | Aqueous ethanol | Redox-active chelate (potential antioxidant activity) | 12.1 |
-
Chelation enhances radical-scavenging activity, relevant to antioxidant applications.
Scientific Research Applications
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The cyclohexylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxyl groups on the benzene ring may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in the aminoalkyl substituent attached to the benzyl alcohol core. Below is a detailed comparison based on substituent type, physicochemical properties, and biological relevance:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Lipophilicity: Cyclohexyl and cyclopentyl groups increase lipophilicity compared to smaller alkyl chains (e.g., methyl, ethyl). This may enhance blood-brain barrier penetration for CNS-targeted applications . Hydrochloride salts (e.g., CAS 1212999-86-4) improve aqueous solubility, critical for intravenous formulations .
Biological Activity Trends: Ethylamino and methylamino derivatives (e.g., CAS 1212999-86-4, 66240-90-2) mimic adrenaline/epinephrine structures, suggesting adrenergic receptor agonism . The cyclohexylamino analog’s larger substituent may reduce receptor selectivity but improve metabolic stability .
Ecological and Toxicological Profiles: Limited data exist for the target compound, but structurally similar benzyl alcohols (e.g., 3,4-dihydroxybenzyl alcohol) show low acute toxicity in mammalian models . In contrast, compounds like Methyl-3 Mercaptopropionate (unrelated structurally) exhibit high aquatic toxicity (e.g., LC₅₀ = 1.7 mg/L for fish), underscoring the need for eco-toxicological studies on benzyl alcohol derivatives .
Table 2: Physicochemical Properties
| Property | Target Compound (110054-13-2) | Ethylamino Derivative (1212999-86-4) | Methylamino Derivative (66240-90-2) |
|---|---|---|---|
| Molecular Weight | 251.3 g/mol | 233.7 g/mol | 219.7 g/mol |
| Water Solubility | Low (free base) | High (HCl salt) | High (HCl salt) |
| LogP (Estimated) | ~1.8 | ~0.5 (salt) | ~0.3 (salt) |
| Bioactivity | Hypothetical CNS activity | Adrenergic agonist | Adrenergic agonist |
Q & A
Q. What are the critical steps in synthesizing alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol?
- Methodological Answer : The synthesis involves three key stages:
Reduction of 3,4-dihydroxybenzaldehyde to 3,4-dihydroxybenzyl alcohol using NaBH₄ or LiAlH₄ .
Protection of hydroxyl groups (e.g., acetylation or silylation with TBDMS-Cl) to prevent side reactions during subsequent steps .
Introduction of the cyclohexylamino methyl group via reductive amination, using cyclohexylamine and formaldehyde, followed by deprotection .
Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid over-alkylation or oxidation of catechol groups.
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify the presence of the cyclohexylamino methyl group (δ ~2.5–3.5 ppm for N-CH₂) and aromatic protons (δ ~6.5–7.0 ppm) .
- HPLC-MS to assess purity (>95%) and molecular ion peaks (expected m/z: calculated for C₁₄H₂₁NO₃: 275.15) .
- FT-IR to confirm hydroxyl (3200–3500 cm⁻¹) and amine (~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?
- Methodological Answer : Contradictions may arise from:
- Impurity interference : Validate purity via orthogonal methods (e.g., HPLC coupled with diode-array detection) .
- Dose-dependent effects : Conduct dose-response curves (0.1–100 µM) across multiple cell lines .
- Structural analogs : Compare activity with derivatives (e.g., 4-hydroxybenzyl alcohol or isoproterenol) to identify pharmacophore requirements .
Example: If β-adrenergic receptor activation is inconsistent, use radioligand binding assays to measure receptor affinity directly .
Q. What strategies mitigate oxidation of the 3,4-dihydroxybenzyl moiety during storage or experiments?
- Methodological Answer :
- Antioxidant additives : Use 0.1% ascorbic acid or 1 mM EDTA in aqueous buffers .
- Inert atmosphere : Store solutions under nitrogen or argon at −80°C .
- Derivatization : Temporarily protect catechol groups as methyl ethers or acetates during long-term storage .
Q. How does the cyclohexylamino substituent influence the compound’s enzyme inhibition kinetics?
- Methodological Answer :
- Molecular docking : Model interactions with target enzymes (e.g., methyltransferases like COMT) using software such as AutoDock Vina .
- Kinetic assays : Measure Kₘ and Vₘₐₓ under varied substrate concentrations (e.g., 10–500 µM) .
- Structure-activity relationship (SAR) : Synthesize analogs with shorter/larger alkylamino groups to assess steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
